
4-Chloro-3-ethenyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-3-vinylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and vinyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-vinylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. Additionally, the Suzuki-Miyaura coupling reaction is widely used for forming carbon-carbon bonds, which can be applied to synthesize vinyl-substituted pyridines .
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-vinylpyridine typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-3-fluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness: 4-Chloro-2-fluoro-3-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the vinyl group provides a site for further functionalization, enhancing its versatility in synthetic applications .
Propiedades
Fórmula molecular |
C7H5ClFN |
|---|---|
Peso molecular |
157.57 g/mol |
Nombre IUPAC |
4-chloro-3-ethenyl-2-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
Clave InChI |
ZFCBLPGLNZWRKD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CN=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
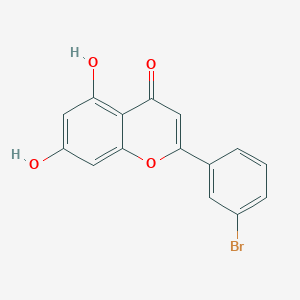
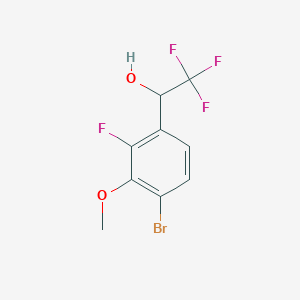
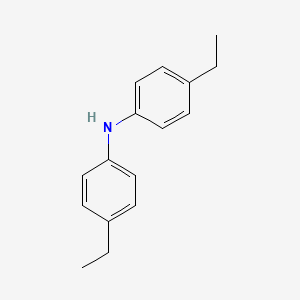
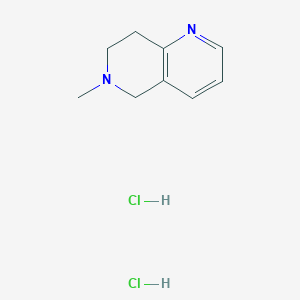
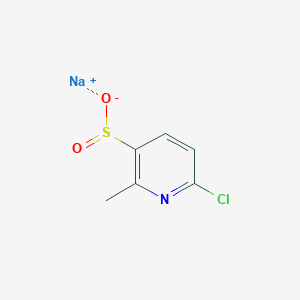
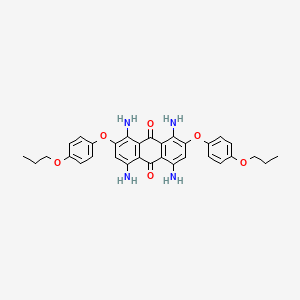
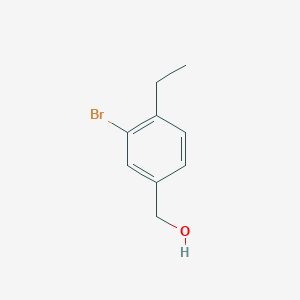
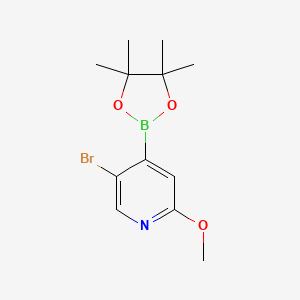
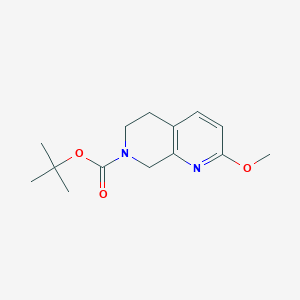
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)



